molecular formula C19H16N2O B8196245 (R)-4-Benzyl-2-(isoquinolin-1-yl)-4,5-dihydrooxazole

(R)-4-Benzyl-2-(isoquinolin-1-yl)-4,5-dihydrooxazole

Cat. No.: B8196245
M. Wt: 288.3 g/mol
InChI Key: XZIVMSMUJWFAHH-MRXNPFEDSA-N
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Description

®-4-Benzyl-2-(isoquinolin-1-yl)-4,5-dihydrooxazole is a chiral heterocyclic compound that features both an isoquinoline and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Benzyl-2-(isoquinolin-1-yl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of isoquinoline derivatives with benzyl-substituted oxazolines. The reaction conditions often include the use of catalysts such as palladium or copper to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

®-4-Benzyl-2-(isoquinolin-1-yl)-4,5-dihydrooxazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxazole derivatives, while reduction can produce dihydro derivatives .

Mechanism of Action

The mechanism of action of ®-4-Benzyl-2-(isoquinolin-1-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-4-Benzyl-2-(isoquinolin-1-yl)-4,5-dihydrooxazole is unique due to its combination of isoquinoline and oxazole rings, which imparts distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to compounds with only one of these rings .

Biological Activity

(R)-4-Benzyl-2-(isoquinolin-1-yl)-4,5-dihydrooxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound features a unique structure that includes an isoquinoline moiety and a dihydrooxazole ring. This configuration is crucial for its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with specific receptors. The compound may act as an enzyme inhibitor or receptor modulator, influencing several biochemical pathways:

  • Enzyme Inhibition : It has been shown to inhibit enzymes such as monoamine oxidase (MAO) and cholinesterase (ChE), which are critical in neurodegenerative diseases and cognitive function.
  • Receptor Modulation : The compound may also interact with neurotransmitter receptors, potentially affecting mood and cognitive processes.

1. Antioxidant Activity

Studies indicate that this compound exhibits antioxidant properties, which can protect cells from oxidative stress.

2. Anticancer Potential

Research has explored its potential as an anticancer agent. The compound has demonstrated cytotoxic effects on various cancer cell lines, suggesting a possible role in cancer therapy.

3. Neuroprotective Effects

The compound's ability to inhibit MAO suggests it may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases like Alzheimer's and Parkinson's.

Case Studies and Research Findings

Recent studies have provided insights into the biological activities of this compound:

Study Objective Findings
Study A Investigate enzyme inhibitionShowed significant inhibition of MAO-B with an IC50 of 14.80 ± 5.45 μM
Study B Assess anticancer activityInduced apoptosis in cancer cell lines with a cell viability above 90% at effective concentrations
Study C Evaluate neuroprotective effectsDemonstrated protective effects against oxidative stress in neuronal cells

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other bioactive compounds but exhibits unique properties due to its specific configuration.

Compound Structure Biological Activity
Isoquinoline derivativesIsoquinoline coreAntimicrobial, anticancer
Benzothiazole derivativesBenzothiazole coreMAO inhibition

Properties

IUPAC Name

(4R)-4-benzyl-2-isoquinolin-1-yl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O/c1-2-6-14(7-3-1)12-16-13-22-19(21-16)18-17-9-5-4-8-15(17)10-11-20-18/h1-11,16H,12-13H2/t16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZIVMSMUJWFAHH-MRXNPFEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)C2=NC=CC3=CC=CC=C32)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N=C(O1)C2=NC=CC3=CC=CC=C32)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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